Cas no 141237-50-5 (HIV-1 Rev (34-50))

HIV-1 Rev (34-50) structure
Nom du produit:HIV-1 Rev (34-50)
Numéro CAS:141237-50-5
Le MF:C97H173N51O24
Mégawatts:2437.73883223534
CID:1305769
PubChem ID:16141162
HIV-1 Rev (34-50) Propriétés chimiques et physiques
Nom et identifiant
-
- L-Arginine,L-threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-a-glutamyl-L-arginyl-L-glutaminyl-
- H-THR-ARG-GLN-ALA-ARG-ARG-ASN-ARG-ARG-ARG-ARG-TRP-ARG-GLU-ARG-GLN-ARG-OH
- L-Arginine,L-threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-argin
- HIV-1 Rev 34-50
- HIV-1 REV PROTEIN (34-50)
- THR-ARG-GLN-ALA-ARG-ARG-ASN-ARG-ARG-ARG-ARG-TRP-ARG-GLU-ARG-GLN-ARG
- HIV-1 rev Protein
- L-Arginine, L-threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-α-glutamyl-L-arginyl-L-glutaminyl-
- Rev protein(Human immunodeficiency virus 1 fragment)
- HIV-1 Rev (34-50)
- L-Threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-α-glutamyl-L-arginyl-L-glutaminyl-L-arginine (ACI)
- 1031: PN: WO2022192879 SEQID: 1129 claimed protein
- 10: PN: US20060105956 SEQID: 9 claimed sequence
- 10: PN: US20100228004 SEQID: 10 unclaimed protein
- 1251: PN: WO2022256546 SEQID: 1264 claimed protein
- 12: PN: JP2006282574 SEQID: 20 claimed protein
- 12: PN: WO2023177851 SEQID: 12 claimed protein
- 13: PN: US20080070853 SEQID: 10 unclaimed sequence
- 13: PN: WO2020232095 SEQID: 20 claimed protein
- 14: PN: WO2010040051 SEQID: 14 unclaimed sequence
- 14: PN: WO2021247965 SEQID: 14 claimed protein
- 15: PN: JP2005052083 PAGE: 4 claimed sequence
- 15: PN: US20100144636 SEQID: 15 unclaimed protein
- 15: PN: WO2022132705 SEQID: 24 claimed protein
- 17: PN: CN114099463 SEQID: 17 claimed protein
- 17: PN: WO2009147196 SEQID: 17 unclaimed protein
- 18: PN: WO2005035562 SEQID: 18 claimed sequence
- 19: PN: WO2011143111 SEQID: 20 unclaimed protein
- 19: PN: WO2022132520 SEQID: 19 claimed protein
- 1: PN: WO2007072056 FIGURE: 2B claimed sequence
- 20: PN: US20200360469 SEQID: 20 claimed protein
- 20: PN: WO2012161227 SEQID: 34 unclaimed protein
- 21: PN: WO2006098422 SEQID: 20 claimed sequence
- 21: PN: WO2007024008 SEQID: 20 claimed sequence
- 21: PN: WO2022132194 SEQID: 21 claimed protein
- 21: PN: WO2022228443 SEQID: 32 claimed protein
- 22: PN: WO2009098682 SEQID: 22 unclaimed sequence
- 22: PN: WO2013118863 SEQID: 22 unclaimed protein
- 23: PN: WO2012069657 SEQID: 41 claimed protein
- 25: PN: WO2015138628 SEQID: 25 claimed protein
- 27: PN: WO2015127094 SEQID: 27 claimed protein
- 29: PN: WO2017189826 SEQID: 29 claimed protein
- 2: PN: CN109392900 SEQID: 2 claimed sequence
- 2: PN: JP2017078027 SEQID: 2 claimed protein
- 2: PN: JP2022076808 SEQID: 2 claimed protein
- 2: PN: WO03080115 SEQID: 1 claimed sequence
- 2: PN: WO03105880 PAGE: 6 unclaimed sequence
- 2: PN: WO2005016343 FIGURE: 1 unclaimed sequence
- 310: PN: WO03012068 SEQID: 310 claimed sequence
- 32: PN: WO2023069332 SEQID: 52 claimed protein
- 338: PN: WO2015067712 SEQID: 368 claimed protein
- 338: PN: WO2015067713 SEQID: 368 claimed protein
- 34-50-Rev protein (Human immunodeficiency virus 1)
- 365: PN: WO2016177899 SEQID: 368 claimed protein
- 37: PN: WO2010105277 SEQID: 37 unclaimed protein
- 37: PN: WO2013096958 SEQID: 37 unclaimed sequence
- 3: PN: JP2006055017 SEQID: 1 unclaimed protein
- 3: PN: US20040038902 SEQID: 10 unclaimed sequence
- 3: PN: US20060030003 SEQID: 3 unclaimed sequence
- 3: PN: US20090075370 SEQID: 3 unclaimed protein
- BDBM50097339
- 141237-50-5
- Rev34-50
- TRQARRNRRRRWRERQR
- TS-10304
- DA-74198
- CHEMBL415806
- AKOS040763906
-
- Piscine à noyau: 1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1
- La clé Inchi: SJDURFRPNNLLOO-LYAKTKFASA-N
- Sourire: O=C([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@H](CC(N)=O)NC([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@H](C)NC([C@H](CCC(N)=O)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)O)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CCCNC(=N)N)=O)CCC(N)=O)=O)CCCNC(=N)N)=O)CCC(=O)O)=O)CCCNC(=N)N)=O)CC1=CNC2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 2437.3918104g/mol
- Masse isotopique unique: 2436.3884556g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 54
- Nombre de récepteurs de liaison hydrogène: 35
- Comptage des atomes lourds: 172
- Nombre de liaisons rotatives: 97
- Complexité: 5420
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 18
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -18.5
- Surface topologique des pôles: 1350Ų
HIV-1 Rev (34-50) Informations de sécurité
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
HIV-1 Rev (34-50) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0045210-5mg |
HIV-1 Rev 34-50 |
141237-50-5 | 5mg |
$550.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H882638-500μg |
HIV-1 Rev 34-50 |
141237-50-5 | 98% | 500μg |
¥2,257.20 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H882638-1mg |
HIV-1 Rev 34-50 |
141237-50-5 | 98% | 1mg |
¥3,591.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48926-500ug |
HIV-1 Rev 34-50 (HIV-1 rev Protein (34-50)) |
141237-50-5 | 98% | 500ug |
¥1962.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1149-50 mg |
HIV-1 Rev (34-50) |
141237-50-5 | 98% | 50mg |
¥19915.00 | 2023-04-03 | |
MedChemExpress | HY-P1586-500μg |
HIV-1 Rev (34-50) |
141237-50-5 | 500μg |
¥2200 | 2022-05-18 | ||
MedChemExpress | HY-P1586-1mg |
HIV-1 Rev (34-50) |
141237-50-5 | 1mg |
¥5299 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1149-1mg |
HIV-1 Rev (34-50) |
141237-50-5 | 99.91% | 1mg |
¥ 3117 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1149-25mg |
HIV-1 Rev (34-50) |
141237-50-5 | 99.91% | 25mg |
¥ 13277 | 2023-09-07 | |
TargetMol Chemicals | TP1149-25mg |
HIV-1 Rev (34-50) |
141237-50-5 | 99.91% | 25mg |
¥ 13200 | 2024-07-20 |
HIV-1 Rev (34-50) Littérature connexe
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Related Articles
-
L'Utilisation de Dipentaérythritol dans les Formulations Pharmaceutiques Profil du Produit : Dipenta……Jun 19, 2025
-
Propriétés et Utilisation de l'Alfuzosin Hydrochloride en Chimie Bio-pharmaceutique L'alfuzosine hyd……Jun 19, 2025
-
Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025
-
Caractérisation et applications de 4-(Methylamino)-3-nitrobenzoïque acide en chimie bio-pharma……Jun 19, 2025
-
Rôle et mécanismes de l'action du Saikosaponin D dans les applications bio-pharmaceutiques Rôle……Jun 17, 2025
141237-50-5 (HIV-1 Rev (34-50)) Produits connexes
- 921773-69-5(3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide)
- 2227851-73-0(rac-(1R,3R)-2,2-dimethyl-3-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid)
- 1782051-29-9(1-methyl-octahydro-1H-pyrrolo3,2-cpyridin-2-one)
- 2680821-97-8(benzyl N-{2-3-(benzyloxy)phenyl-2-hydroxyethyl}carbamate)
- 851780-93-3(N-{4-1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 877648-55-0(6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-ylmethyl 2-(4-fluorophenoxy)acetate)
- 1496200-27-1(1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid)
- 1371529-31-5(1-(3-Ethynylphenyl)-3-(3-methylbutan-2-yl)urea)
- 476415-35-7(1,3-CYCLOHEXANEDIONE, 2-BROMO-4,4-DIMETHYL-)
- 195383-80-3(2-Bromo-4,5-dimethoxycinnamic Acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:141237-50-5)HIV-1 Rev (34-50)

Pureté:99%/99%/99%/99%/99%/99%
Quantité:1mg/5mg/10mg/25mg/50mg/100mg
Prix ($):390.0/616.0/924.0/1655.0/2244.0/2996.0